molecular formula C23H33N3O6S B1212209 Tameticillin CAS No. 56211-43-9

Tameticillin

Cat. No.: B1212209
CAS No.: 56211-43-9
M. Wt: 479.6 g/mol
InChI Key: HBOSVRMWGCNXAB-LVCYWYKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tameticillin is a semisynthetic penicillin antibiotic with the molecular formula C₂₃H₃₃N₃O₆S and a molecular weight of 503.6 g/mol. The compound’s IUPAC name is 2-(diethylamino)ethyl (2S,5R,6R)-6-(2,6-dimethoxybenzamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate . This compound is recognized internationally under the INN (International Nonproprietary Name) system and is regulated by the FDA (Unique Ingredient Identifier: 11MX0V916W) and EMA (XEVMPD Index: SUB10820MIG) .

As a β-lactam antibiotic, this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Its 2,6-dimethoxybenzamido side chain may confer stability against certain β-lactamases, though this requires further validation .

Properties

IUPAC Name

2-(diethylamino)ethyl (2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O6S/c1-7-25(8-2)12-13-32-22(29)18-23(3,4)33-21-17(20(28)26(18)21)24-19(27)16-14(30-5)10-9-11-15(16)31-6/h9-11,17-18,21H,7-8,12-13H2,1-6H3,(H,24,27)/t17-,18+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOSVRMWGCNXAB-LVCYWYKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)C3=C(C=CC=C3OC)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)C3=C(C=CC=C3OC)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204768
Record name Tameticillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56211-43-9
Record name 2-(Diethylamino)ethyl (2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56211-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tameticillin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056211439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tameticillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAMETICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11MX0V916W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Tameticillin is a beta-lactam antibiotic, primarily used in veterinary medicine, particularly for treating infections in livestock. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and efficacy against various pathogens, particularly in the context of mastitis in dairy cows. This article aims to provide a comprehensive overview of this compound's biological activity, supported by data tables and relevant case studies.

This compound works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the transpeptidation process essential for cell wall integrity. This leads to cell lysis and death, making it effective against a range of Gram-positive and some Gram-negative bacteria.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

  • Absorption : this compound is administered intramuscularly or intravenously, with peak plasma concentrations achieved within 1-2 hours post-administration.
  • Distribution : It has a moderate volume of distribution, allowing it to penetrate tissues effectively.
  • Metabolism : The drug undergoes minimal hepatic metabolism.
  • Excretion : Primarily excreted unchanged in urine.

Efficacy Against Pathogens

This compound has shown significant efficacy against various pathogens involved in bovine mastitis. Below is a summary table of its effectiveness based on different studies:

PathogenCure Rate (%)Study Reference
Staphylococcus aureus80Owens et al., 1997
Escherichia coli70Ziv and Storper, 1985
Streptococcus uberis90Taponen et al., 2003

Case Study 1: Treatment of Staphylococcus aureus Mastitis

In a study conducted by Owens et al. (1997), the effectiveness of this compound was evaluated in treating Staphylococcus aureus-induced mastitis in dairy cows. The study found that:

  • Cure Rate : 80% of the treated cows showed bacteriological cure.
  • Duration of Treatment : Shorter treatment durations (<2 weeks) resulted in higher cure rates compared to longer durations (≥4 weeks).

Case Study 2: Efficacy Against Escherichia coli

Ziv and Storper (1985) reported on the treatment of Escherichia coli mastitis using this compound:

  • Cure Rate : Achieved a cure rate of approximately 70%.
  • Clinical Improvement : Significant reduction in clinical signs was observed within 48 hours post-treatment.

Research Findings

Recent studies have focused on optimizing the use of this compound through nanoparticulate formulations that enhance drug delivery and efficacy. A study highlighted the use of polymer nanocapsules to improve the adherence and intracellular penetration of this compound into mammary gland cells. This method demonstrated:

  • Increased Bioavailability : Enhanced drug concentration at the site of infection.
  • Reduced Side Effects : Lower systemic exposure due to targeted delivery.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares Tameticillin with structurally related β-lactam antibiotics:

Parameter This compound Clometocillin Potassium Carumonam Sodium Amoxicillin
Molecular Formula C₂₃H₃₃N₃O₆S C₁₇H₁₇Cl₂N₂O₅S·K C₁₂H₁₂N₆O₁₀S₂·2Na C₁₆H₁₉N₃O₅S·3H₂O
Class Penicillin (Aminopenicillin) Penicillin (Dichlorophenyl derivative) Monobactam Penicillin (Aminopenicillin)
Key Substituents 2,6-Dimethoxybenzamido, diethylaminoethyl ester 3,4-Dichlorophenyl, methoxyacetyl Sulfonic acid group, aminocarbonyloxy p-Hydroxyphenyl, amino group
Mechanism Inhibits PBPs Inhibits PBPs Targets PBP3 in Gram-negative bacteria Inhibits PBPs
Spectrum Likely Gram-positive and some Gram-negative* Broad-spectrum (Gram-positive) Narrow-spectrum (Gram-negative) Broad-spectrum (Gram-positive/-negative)
Regulatory Status FDA/EMA-approved, INN EMA: SUB01359MIG FDA: B4J4M4939D WHO Essential Medicine
Resistance Profile Susceptible to β-lactamases* Susceptible to β-lactamases Resistant to most β-lactamases Susceptible to β-lactamases

Pharmacokinetic and Clinical Comparison

Parameter This compound Hetacillin Potassium Talampicillin
Prodrug No Yes (converts to ampicillin) Yes (converts to ampicillin)
Oral Bioavailability Low (ester group may enhance absorption*) High High
Half-life ~1.5–2 hours* ~1 hour ~1 hour
Primary Use Respiratory/skin infections* Urinary tract infections Broad-spectrum infections

*The diethylaminoethyl ester in this compound may improve membrane permeability .

Key Research Findings and Gaps

Structural Advantages: this compound’s 2,6-dimethoxybenzamido group may reduce hydrolysis by β-lactamases compared to amoxicillin, though direct studies are lacking .

Clinical Efficacy: No head-to-head trials with other penicillins were identified in the evidence. Indirect comparisons suggest this compound’s spectrum aligns with aminopenicillins (e.g., ampicillin) but with variable activity against β-lactamase-producing strains .

Resistance Concerns :

  • Like other penicillins, this compound is likely ineffective against methicillin-resistant Staphylococcus aureus (MRSA) or extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae .

Safety Profile: Expected side effects include hypersensitivity reactions (common to β-lactams) and gastrointestinal disturbances. No unique toxicity data were found .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tameticillin
Reactant of Route 2
Reactant of Route 2
Tameticillin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.